molecular formula C20H37N3O5 B3969315 2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)

2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)

Cat. No. B3969315
M. Wt: 399.5 g/mol
InChI Key: PJVGKSUZHDQIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt) is a chemical compound that has been extensively studied in scientific research. It is a salt form of 2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol, which is a potent and selective antagonist of the dopamine D3 receptor. The compound has been synthesized using various methods and has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)) is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in the reward pathway in the brain, and its activation is associated with drug-seeking behavior.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)) can reduce cocaine self-administration and reinstatement of cocaine-seeking behavior in animal models. The compound has also been shown to reduce the locomotor activity induced by cocaine and amphetamine. These effects are believed to be due to the compound's ability to block the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)) in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in drug addiction and other behaviors. However, one of the limitations is that the compound has only been tested in animal models, and its effects in humans are not fully understood.

Future Directions

There are several future directions for research on 2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)). One area of research is to investigate its potential therapeutic applications in other drug addictions, such as opioid addiction. Another area of research is to investigate its effects on other behaviors, such as food addiction and gambling. Additionally, researchers may explore the use of the compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)) has been used in scientific research to investigate its potential therapeutic applications. One of the areas of research is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that the compound can reduce cocaine self-administration and reinstatement of cocaine-seeking behavior in animal models.

properties

IUPAC Name

2-[4-(1-cycloheptylpiperidin-4-yl)piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O.C2H2O4/c22-16-15-19-11-13-21(14-12-19)18-7-9-20(10-8-18)17-5-3-1-2-4-6-17;3-1(4)2(5)6/h17-18,22H,1-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGKSUZHDQIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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